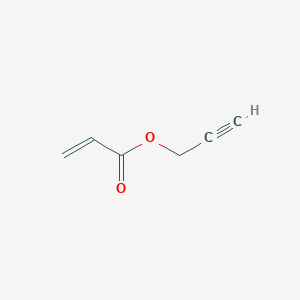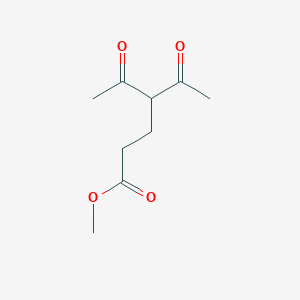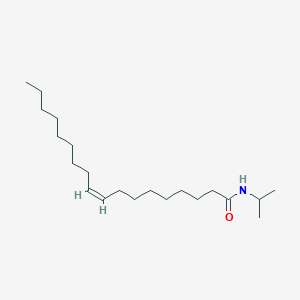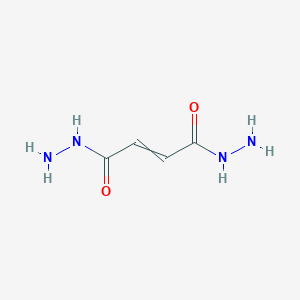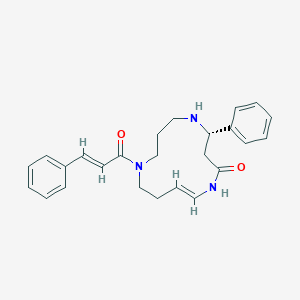
Periphylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Periphylline is a natural alkaloid that is found in various plant species, including Periploca sepium and Vinca minor. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological activity.
Mechanism Of Action
The mechanism of action of periphylline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, periphylline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical And Physiological Effects
Periphylline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using periphylline in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, periphylline has been shown to have various biological activities, making it a versatile compound for studying different disease states. However, one of the limitations of using periphylline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on periphylline. One area of research is the development of periphylline derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of periphylline and its potential therapeutic applications in various disease states. Finally, more studies are needed to evaluate the safety and toxicity of periphylline in vivo.
Synthesis Methods
Periphylline can be extracted from plant sources using various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction. However, these methods are not efficient and yield low quantities of periphylline. Therefore, chemical synthesis is the preferred method for producing periphylline. The most commonly used method for synthesizing periphylline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Scientific Research Applications
Periphylline has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, periphylline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
11082-66-9 |
|---|---|
Product Name |
Periphylline |
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one |
InChI |
InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1 |
InChI Key |
AORCSZCLPCSPAQ-ASPPOFLESA-N |
Isomeric SMILES |
C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



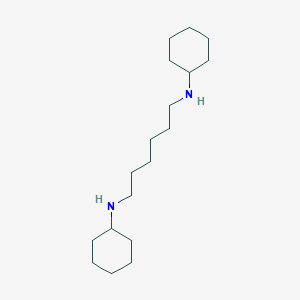
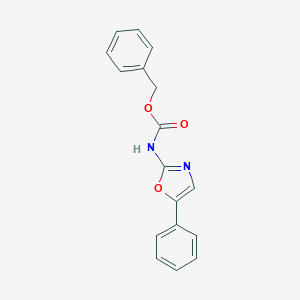
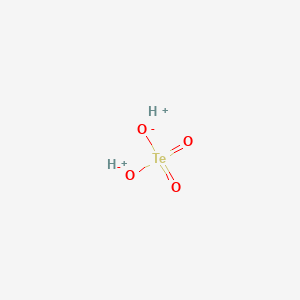
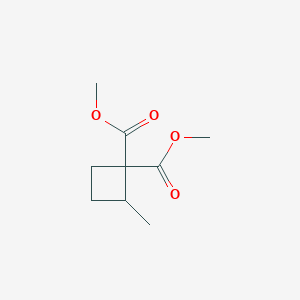

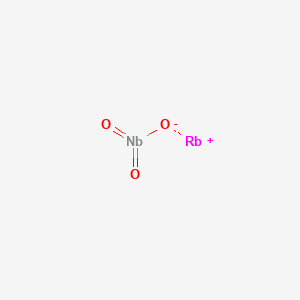
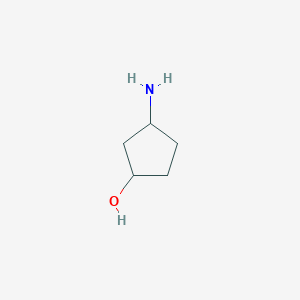
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
